molecular formula C7H11N3O B3220197 2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde CAS No. 1192139-69-7

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde

Cat. No. B3220197
CAS RN: 1192139-69-7
M. Wt: 153.18 g/mol
InChI Key: MKUFYSSAOGGRMX-UHFFFAOYSA-N
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Description

“2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde” is a chemical compound that has gained interest in scientific communities due to its promising properties and potential applications. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of “2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde” is C7H11N3O, and it has a molecular weight of 153.18 g/mol. It is a derivative of imidazole, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Stimuli-Responsive Pesticide Delivery System

Background: Pesticides play a crucial role in enhancing crop production, but their conventional formulations often pose environmental and health risks. Controlled-release formulations (CRFs) have emerged as a solution to address these challenges.

Application: Researchers have developed a pH and temperature dual-responsive chitosan copolymer, specifically CS-g-PDMAEMA, by graft copolymerizing 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) onto chitosan. This copolymer serves as a carrier for the fungicide pyraclostrobin. The microcapsules containing pyraclostrobin exhibit the following features:

Bioconjugation Reactions

Background: Bioconjugation involves linking biomolecules to other compounds for various applications, including drug delivery and diagnostics.

Application: The compound is commonly used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. Researchers leverage this process in medical research to prepare biologically active compounds and study their interactions.

Gene Delivery

Background: Gene delivery systems are essential for therapeutic applications, such as gene therapy.

Application: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA ) and its copolymers are water-soluble and positively charged. They form electrostatic complexes with anionic biomacromolecules like DNA and RNA. PDMAEMA-based nanogels have been used for ocular drug delivery and as carriers for anticancer drugs like doxorubicin .

Amphiphilic Block Copolymers

Background: Amphiphilic block copolymers combine hydrophilic and hydrophobic segments, making them versatile for drug delivery.

Application: Researchers have modified an amphiphilic block copolymer with PDMAEMA side chains using efficient azide–alkyne “click” chemistry. This copolymer comprises a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block. The resulting material holds promise for drug delivery applications .

Thermoresponsive Behavior

Background: PDMAEMA exhibits thermoresponsive properties due to electrostatic interactions.

Application: Even after multiple heating and cooling cycles, PDMAEMA maintains its thermoresponsive behavior. This feature has implications for drug delivery systems and other applications .

Interaction with Mucosal Membranes

Background: PDMAEMA can interact with mucosal gel layers in mucosal membranes.

Application: Crosslinked PDMAEMA nanogels have been used for ocular drug delivery, demonstrating their potential in treating ocular conditions .

properties

IUPAC Name

2-(dimethylamino)-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUFYSSAOGGRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192139-69-7
Record name 2-(dimethylamino)-1-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde and 2-dimethylamino-1-methyl-1H-imidazole-4-carbaldehyde were prepared from 1,2-dimethyl-isothiourea hydroiodide and dimethylamine in the same manner as 2-(4-benzyl-piperazin-1-yl)-3-methyl-3H-imidazole-4-carbaldehyde and 2-(4-benzyl-piperazin-1-yl)-1-methyl-1H-imidazole-4-carbaldehyde (Example 57 and Example 58).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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